molecular formula C13H6K2O7S2 B080997 9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT CAS No. 13354-16-0

9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT

Cat. No.: B080997
CAS No.: 13354-16-0
M. Wt: 416.5 g/mol
InChI Key: YTGCGUYEVMHLDO-UHFFFAOYSA-L
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Description

9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT is a chemical compound with the molecular formula C13H6K2O7S2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 9-oxofluorene-2,7-disulfonate typically involves the sulfonation of fluorene followed by oxidation. The process begins with the sulfonation of fluorene using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at the 2 and 7 positions. The resulting disulfonated fluorene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group at the 9 position. The final step involves neutralizing the sulfonic acid groups with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of dipotassium 9-oxofluorene-2,7-disulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation and oxidation steps are carefully monitored, and the final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Substituted fluorene derivatives with various functional groups.

Scientific Research Applications

9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorene derivatives.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dipotassium 9-oxofluorene-2,7-disulfonate involves its interaction with molecular targets and pathways. The compound’s sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions contribute to the compound’s biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT: Contains two sulfonate groups and a ketone group.

    Dipotassium 9-oxofluorene-2-sulfonate: Contains one sulfonate group and a ketone group.

    Dipotassium 9-oxofluorene-2,7-dicarboxylate: Contains two carboxylate groups and a ketone group.

Uniqueness

This compound is unique due to the presence of both sulfonate and ketone groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

dipotassium;9-oxofluorene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O7S2.2K/c14-13-11-5-7(21(15,16)17)1-3-9(11)10-4-2-8(6-12(10)13)22(18,19)20;;/h1-6H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCGUYEVMHLDO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6K2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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